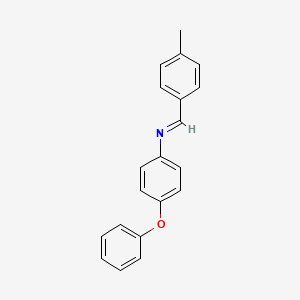
N-(4-methylbenzylidene)-4-phenoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylbenzylidene)-4-phenoxyaniline: is a Schiff base compound, which is a class of organic compounds typically formed by the condensation of a primary amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by the presence of a phenoxy group and a methylbenzylidene group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylbenzylidene)-4-phenoxyaniline typically involves the condensation reaction between 4-methylbenzaldehyde and 4-phenoxyaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-methylbenzylidene)-4-phenoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The phenoxy and methylbenzylidene groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles and nucleophiles can be used to introduce new functional groups into the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction can regenerate the starting materials.
Aplicaciones Científicas De Investigación
N-(4-methylbenzylidene)-4-phenoxyaniline has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with various transition metals. These complexes have been studied for their catalytic and electronic properties.
Biology: The compound has shown potential as an antimicrobial and antifungal agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains.
Medicine: Research has explored its potential as an antioxidant and anti-inflammatory agent. It has also been investigated for its cytotoxic effects on cancer cells.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(4-methylbenzylidene)-4-phenoxyaniline involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. For example, the compound’s antimicrobial activity is attributed to its ability to disrupt the cell membranes of bacteria and fungi. Its antioxidant properties are linked to its ability to scavenge free radicals and prevent oxidative damage.
Comparación Con Compuestos Similares
- N-(4-methoxybenzylidene)-4-phenoxyaniline
- N-(4-chlorobenzylidene)-4-phenoxyaniline
- N-(4-nitrobenzylidene)-4-phenoxyaniline
Comparison: N-(4-methylbenzylidene)-4-phenoxyaniline is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. Compared to N-(4-methoxybenzylidene)-4-phenoxyaniline, the methyl group provides different electronic effects, potentially altering the compound’s interaction with metal ions and biological targets. Similarly, the presence of different substituents in N-(4-chlorobenzylidene)-4-phenoxyaniline and N-(4-nitrobenzylidene)-4-phenoxyaniline can lead to variations in their chemical and biological properties.
Propiedades
Número CAS |
54758-50-8 |
|---|---|
Fórmula molecular |
C20H17NO |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-N-(4-phenoxyphenyl)methanimine |
InChI |
InChI=1S/C20H17NO/c1-16-7-9-17(10-8-16)15-21-18-11-13-20(14-12-18)22-19-5-3-2-4-6-19/h2-15H,1H3 |
Clave InChI |
KGBAXAMKIKJYJV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


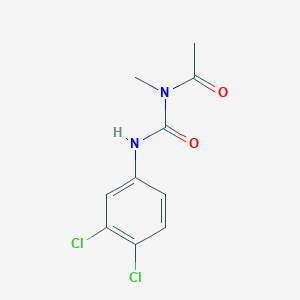
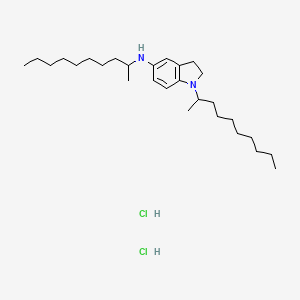
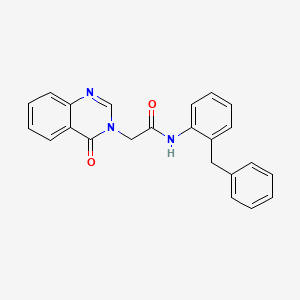
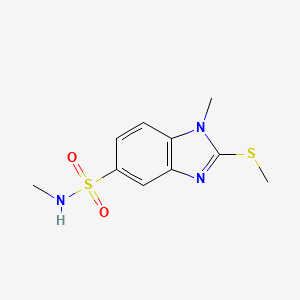

![N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B15076055.png)
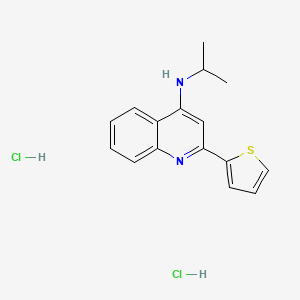
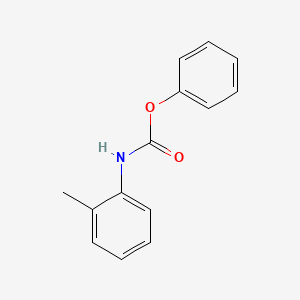
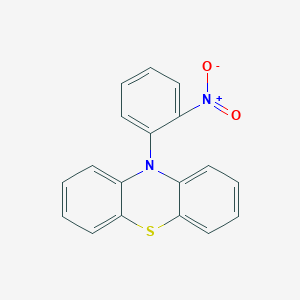
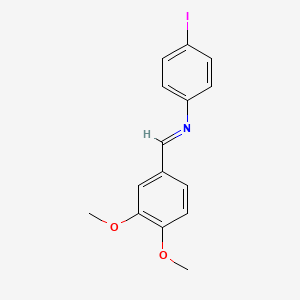

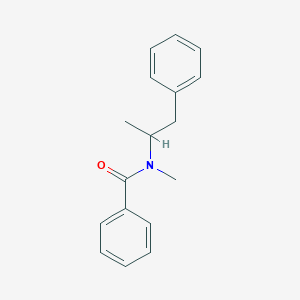
![8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B15076114.png)
![1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate](/img/structure/B15076115.png)
